8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that has a unique structure and properties.
Wirkmechanismus
The mechanism of action of 8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes, leading to changes in their activity. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound has shown several biochemical and physiological effects in various studies. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. The compound has also been shown to have anti-inflammatory properties. In addition, the compound has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its unique structure and properties, which make it a useful tool for studying various biological processes. However, the compound also has limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include further investigation of its potential applications in medicinal chemistry, materials science, and catalysis. The compound could also be studied for its potential use in the development of new organic electronic devices. In addition, further studies could be conducted to better understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has shown promising results in the treatment of cancer and other diseases, as well as potential use in materials science and catalysis. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications.
Synthesemethoden
The synthesis of 8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The synthesis method involves the reaction of 3-bromophenyl hydrazine and 4-fluorobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has shown promising results in the treatment of cancer and other diseases. The compound has also been investigated for its potential use as a fluorescent probe in bioimaging applications. In materials science, the compound has been studied for its potential use in the development of organic electronic devices. The compound has also shown potential as a catalyst in various chemical reactions.
Eigenschaften
Produktname |
8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molekularformel |
C18H11BrFN7O |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11BrFN7O/c19-11-3-1-2-10(8-11)16-13-14(9-4-6-12(20)7-5-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H |
InChI-Schlüssel |
NFFUJOGXZPLRKS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.